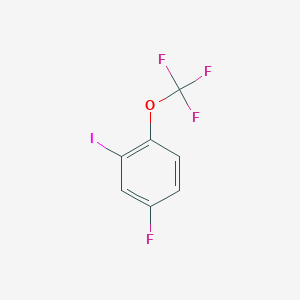

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-2-iodo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUJXCYQMARCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246371 | |

| Record name | Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263057-89-1 | |

| Record name | Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263057-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-fluoro-1-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Differences

Key Observations :

- Halogen Position : Iodine at position 2 (target compound) vs. 1 (1321963-74-9) alters steric and electronic effects, impacting coupling reactions .

- Halogen Type : Bromine (105529-58-6) offers different reactivity in Pd-catalyzed arylations compared to iodine .

- Substituent Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), increasing electrophilicity .

Reactivity in Cross-Coupling Reactions

Pd-Catalyzed Arylations :

- Bromo Analogs : 1-Bromo-4-(trifluoromethoxy)benzene reacts efficiently with heteroarenes (e.g., thiophenes, imidazoles) under Pd catalysis, yielding products in >90% efficiency .

- Iodo Analogs : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) may enhance oxidative addition in catalysis but reduce stability under harsh conditions .

- Steric Effects : Ortho-substituted iodine in the target compound may hinder coupling reactions compared to para-substituted bromine derivatives .

Physical and Electronic Properties

Molecular Weight and Polarity :

- The iodine atom increases molecular weight (e.g., 302.03 g/mol for 1-iodo-2-methoxy-4-(trifluoromethyl)benzene ) compared to bromine or fluorine analogs.

- Trifluoromethoxy groups enhance hydrophobicity and thermal stability .

Electronic Effects :

- Fluorine and trifluoromethoxy groups withdraw electron density, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions .

Biological Activity

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is characterized by its unique trifluoromethoxy group and halogen substitutions, which influence its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethoxy group is known to enhance lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

Target Interactions

Research indicates that this compound may target:

- Enzymes : Potential inhibition of certain enzymes involved in metabolic processes.

- Receptors : Possible modulation of receptor activity, affecting signaling pathways.

Biological Activity Overview

The compound's biological activities have been explored in various studies, highlighting its potential in therapeutic applications.

Table 1: Summary of Biological Activities

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene on cyclooxygenase enzymes (COX). The results indicated moderate inhibition, suggesting potential anti-inflammatory properties. The compound exhibited an IC50 value of approximately 10.4 μM against COX-2.

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed significant cytotoxicity, with IC50 values indicating effective cell growth inhibition at micromolar concentrations.

Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using various assays, demonstrating that the compound effectively scavenged free radicals. This activity suggests a protective role against oxidative stress-related cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene, and what key reaction conditions are involved?

- Methodology : Synthesis typically involves sequential halogenation and functional group substitution. For example:

Fluorination : Introduce fluorine via electrophilic aromatic substitution using reagents like Selectfluor® in polar aprotic solvents (e.g., DMF) at 80–100°C .

Trifluoromethoxy Introduction : Use trifluoromethylation reagents (e.g., CF₃OTf) with a Lewis acid catalyst (e.g., BF₃·Et₂O) in dichloromethane at 0°C to room temperature .

Iodination : Direct iodination via iodine monochloride (ICl) in acetic acid at 50–70°C, leveraging the directing effects of fluorine and trifluoromethoxy groups .

- Critical Parameters : Temperature control during iodination minimizes polyhalogenation. Solvent choice (e.g., acetic acid vs. DCM) impacts regioselectivity .

Q. How can researchers characterize the structure and purity of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -55 to -60 ppm for CF₃O; δ ~ -110 ppm for aromatic F). ¹H NMR confirms substitution patterns via coupling constants .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 334.93) and isotopic patterns for iodine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >95% purity.

Q. What safety protocols are essential when handling 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated waste (e.g., iodine byproducts) and neutralize acidic residues (e.g., from iodination) before disposal .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved during synthesis optimization?

- Systematic Approach :

Parameter Screening : Vary solvents (polar vs. nonpolar), catalysts (e.g., Pd vs. Cu), and temperatures using design-of-experiments (DoE) software .

Mechanistic Studies : Use DFT calculations (e.g., Gaussian) to model transition states and identify steric/electronic barriers to iodination .

In Situ Monitoring : React-IR or LC-MS tracks intermediate formation (e.g., iodonium ions) to pinpoint side reactions .

- Case Study : Lower yields in iodination may arise from competing trifluoromethoxy group hydrolysis; anhydrous conditions and inert atmospheres mitigate this .

Q. What strategies optimize cross-coupling reactions using 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene as a substrate?

- Palladium-Catalyzed Couplings :

- Suzuki-Miyaura : Employ Pd(PPh₃)₄ with arylboronic acids in THF/K₂CO₃ at 80°C. The iodine substituent enhances oxidative addition kinetics .

- Heck Reaction : Use Pd(OAc)₂ with styrenes in DMF/Et₃N (120°C) for alkene functionalization .

- Challenges : The electron-withdrawing CF₃O group reduces nucleophilicity; additives like Cs₂CO₃ improve coupling efficiency .

Q. How can computational chemistry predict the electronic effects of substituents on reactivity?

- Methods :

- Hammett Analysis : Calculate σ values for substituents (e.g., σₚ for CF₃O = +0.54) to predict directing effects in electrophilic substitution .

- Frontier Molecular Orbital (FMO) Theory : HOMO/LUMO surfaces (via Gaussian) reveal sites for nucleophilic/electrophilic attack .

Q. What methodologies evaluate the biological interactions of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

- In Vitro Assays :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Protein Binding : Isothermal titration calorimetry (ITC) quantifies binding affinity to serum albumin .

- In Silico Studies : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases) .

Q. How can hazardous intermediates generated during synthesis be safely managed?

- Mitigation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.